2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H9ClF3NO and its molecular weight is 215.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
Biochemical Pathways
It is known that pyrrolidine derivatives can participate in suzuki–miyaura (sm) coupling reactions, which are widely-applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the success of sm coupling reactions, which pyrrolidine derivatives can participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. The compound’s pyrrolidine ring allows it to interact with a range of biomolecules, enhancing its potential as a bioactive molecule. It has been observed to interact with enzymes such as carbonic anhydrase, which is involved in various physiological processes . The trifluoromethyl group further enhances its binding affinity and specificity towards target proteins, making it a valuable compound in biochemical studies.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it has been observed to impact gene expression, potentially leading to changes in protein synthesis and cellular behavior. The compound’s ability to modulate cellular metabolism further underscores its significance in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to bind to active sites of enzymes, either inhibiting or activating their function . For instance, its interaction with carbonic anhydrase involves binding to the enzyme’s active site, leading to inhibition of its activity. This inhibition can result in downstream effects on physiological processes regulated by carbonic anhydrase. Additionally, the compound’s influence on gene expression is mediated through its interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, allowing for prolonged observation of its effects . Its degradation products may also exhibit bioactivity, necessitating careful monitoring of its stability during experiments. Long-term studies have indicated that the compound can induce sustained changes in cellular behavior, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects on physiological processes without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks. These findings underscore the need for careful dosage considerations in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways influence the compound’s bioavailability and efficacy, making it essential to understand its metabolic profile for effective application in biochemical research. Additionally, the compound’s effects on metabolic flux and metabolite levels further highlight its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its bioactivity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments, influencing its accumulation and activity. Understanding the transport mechanisms and distribution patterns of the compound is essential for optimizing its use in biochemical studies and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization to organelles such as the mitochondria or nucleus can influence its interactions with biomolecules and its overall bioactivity. Studies have shown that the compound’s subcellular distribution is dynamic, with potential implications for its therapeutic applications.
Properties
IUPAC Name |
2-chloro-1-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF3NO/c8-3-6(13)12-2-1-5(4-12)7(9,10)11/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKABFQZTOZOQKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.